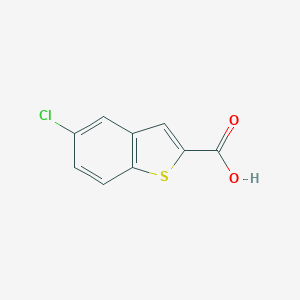

5-Chloro-1-benzothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIXUVKUGMYKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358521 | |

| Record name | 5-Chloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13771-75-0 | |

| Record name | 5-Chloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-benzothiophene-2-carboxylic acid is a heterocyclic organic compound that holds significant importance as a key intermediate in the synthesis of various pharmaceuticals. Its rigid benzothiophene core, substituted with a reactive carboxylic acid group and a chlorine atom, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13771-75-0 | [1][2][3] |

| Molecular Formula | C₉H₅ClO₂S | [1][2][3] |

| Molecular Weight | 212.65 g/mol | [1][2][3] |

| Appearance | Off-white to solid | [1] |

| Melting Point | 256-258 °C | |

| Boiling Point | 408.6 °C at 760 mmHg | |

| Density | 1.546 g/cm³ | |

| Flash Point | 200.9 °C | |

| Solubility | Slightly soluble in dimethyl sulfoxide and methanol. | [1] |

| pKa | Data not available |

Spectral Data

Note: The following spectral data is for the closely related isomer, 6-Chlorobenzo[b]thiophene-2-carboxylic acid, as detailed spectral information for the 5-chloro isomer is not available. This data is provided for illustrative purposes.

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) |

| 13.57 (bs, 1H) | 163.48 |

| 8.23 (d, J = 2.0 Hz, 1H) | 142.60 |

| 8.12 (s, 1H) | 137.59 |

| 8.02 (d, J = 8.6 Hz, 1H) | 135.82 |

| 7.50 (dd, J = 8.6, 2.0 Hz, 1H) | 132.07 |

| 129.89 | |

| 127.20 | |

| 125.84 | |

| 122.60 |

Experimental Protocols

The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients. Below are detailed methodologies for its synthesis and its subsequent use in the synthesis of the anticoagulant drug, Rivaroxaban.

Synthesis of this compound

One common synthetic route involves the oxidation of 5-chloro-2-acetylthiophene.

Materials:

-

5-chloro-2-acetylthiophene

-

Acetone

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Sodium chlorite (NaClO₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Saturated sodium chloride solution

Procedure:

-

Dissolve 5-chloro-2-acetylthiophene in acetone in a reaction vessel.

-

Cool the solution to 0-10 °C.

-

Slowly add an aqueous solution of potassium dihydrogen phosphate to the reaction mixture.

-

Subsequently, add an aqueous solution of sodium chlorite dropwise while maintaining the temperature between 0-10 °C.

-

After the addition is complete, allow the reaction to warm to 20-30 °C and stir for several hours until the starting material is consumed (monitored by TLC or HPLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis of Rivaroxaban from this compound

This procedure details the conversion of this compound to the anticoagulant drug Rivaroxaban.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

In a reaction vessel, treat this compound with an excess of thionyl chloride and heat at reflux for 2 hours to form the corresponding acid chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous dichloromethane.

-

In a separate vessel, prepare a solution of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one and triethylamine in anhydrous dichloromethane.

-

Cool the amine solution to 0 °C and slowly add the solution of the acid chloride.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Filter the resulting precipitate, which is Rivaroxaban, and wash with dichloromethane.

-

The crude product can be further purified by recrystallization.

Role in Drug Development

This compound is a pivotal intermediate in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban. The following diagram illustrates the synthetic workflow.

Caption: Synthetic pathway from 5-chloro-2-acetylthiophene to Rivaroxaban.

As illustrated, the carboxylic acid functionality of this compound is first activated, typically by conversion to the more reactive acid chloride. This activated intermediate then undergoes an amide coupling reaction with a complex amine to form the final Rivaroxaban molecule. The benzothiophene moiety is a crucial pharmacophore that interacts with the active site of the Factor Xa enzyme.

Conclusion

This compound is a compound of high interest to the pharmaceutical industry. Its well-defined chemical properties and established synthetic routes make it a reliable building block for the construction of complex, biologically active molecules. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Further research into its solubility and pKa would be beneficial for optimizing its use in various synthetic applications.

References

Spectroscopic Analysis of Chloro-Substituted Benzothiophene Carboxylic Acids: A Technical Guide

Introduction

The guide encompasses Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols and visualizations are included to facilitate a deeper understanding of the subject matter.

Spectroscopic Data of 6-Chlorobenzo[b]thiophene-2-carboxylic acid

The following sections detail the available spectroscopic data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid provide valuable insights into its molecular framework.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented in Table 1 was acquired in a DMSO-d₆ solvent.

Table 1: ¹H NMR Spectroscopic Data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.57 | bs | - | 1H, COOH |

| 8.23 | d | 2.0 | 1H, Ar-H |

| 8.12 | s | - | 1H, Ar-H |

| 8.02 | d | 8.6 | 1H, Ar-H |

| 7.50 | dd | 8.6, 2.0 | 1H, Ar-H |

Source: Journal of Medicinal Chemistry, 2022, 65 (3), pp 2135–2155[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data in Table 2 corresponds to the ¹³C NMR spectrum of 6-Chlorobenzo[b]thiophene-2-carboxylic acid, also recorded in DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid

| Chemical Shift (δ) ppm | Assignment |

| 163.48 | C=O |

| 142.60 | Ar-C |

| 137.59 | Ar-C |

| 135.82 | Ar-C |

| 132.07 | Ar-C |

| 129.89 | Ar-C |

| 127.20 | Ar-C |

| 125.84 | Ar-C |

| 122.60 | Ar-C |

Source: Journal of Medicinal Chemistry, 2022, 65 (3), pp 2135–2155[1]

Infrared (IR) Spectroscopy

While a specific IR spectrum for 5-Chloro-1-benzothiophene-2-carboxylic acid is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band should appear around 1725-1700 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp bands would be observed in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A band in the 800-600 cm⁻¹ region is indicative of the carbon-chlorine bond.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (212.65 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) would also be anticipated.

Experimental Protocols

The following is a general procedure for the synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid.[1]

Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid

To a solution of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol, a 3N solution of sodium hydroxide (2 equivalents) is added. The resulting mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure. The residue is diluted with water, and the aqueous solution is acidified with 1N hydrochloric acid. The resulting precipitate is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum to yield the final product.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure of the target compound.

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

Caption: Chemical structure of this compound with atom numbering.

References

5-Chloro-1-benzothiophene-2-carboxylic Acid: A Technical Overview of its Structural Characteristics

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 5-Chloro-1-benzothiophene-2-carboxylic acid (CAS Number: 13771-75-0). While experimental crystallographic data for this specific compound is not publicly available, this document compiles essential physicochemical information and presents a theoretical structural analysis based on computational studies of its parent compound, 1-benzothiophene-2-carboxylic acid. Additionally, a plausible synthetic pathway is outlined.

Physicochemical Properties

This compound is a heterocyclic organic compound featuring a benzothiophene core substituted with a chlorine atom and a carboxylic acid group.[1] These functional groups contribute to its chemical reactivity and potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

| Property | Value | Reference |

| CAS Number | 13771-75-0 | [2][3] |

| Molecular Formula | C₉H₅ClO₂S | [2][3] |

| Molecular Weight | 212.65 g/mol | [2][3] |

| Appearance | Off-white solid | [1] |

| Purity | ≥95% - 96% | [1][4] |

| Storage Temperature | -20°C | [3] |

Crystal Structure Analysis: A Theoretical Approach

As of the date of this publication, a definitive experimental crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, to provide insight into its likely molecular geometry, we can refer to computational studies performed on its parent compound, 1-benzothiophene-2-carboxylic acid.

A theoretical study utilizing Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-311++G(d,p) basis set has been conducted on both the monomeric and dimeric forms of 1-benzothiophene-2-carboxylic acid.[5][6] The stability of the crystalline structure is attributed to intermolecular interactions, including O-H⋯O, C-H⋯O, and S-H⋯O hydrogen bonds.[5][6] In the dimeric form, the two molecules are connected by strong acid-acid homosynthons.[7]

The calculated geometric parameters for the monomeric and dimeric structures of 1-benzothiophene-2-carboxylic acid are presented below as a theoretical approximation for the chlorinated analogue. The addition of a chlorine atom at the 5-position is expected to have a minor influence on the core bond lengths and angles.

Table 2: Calculated Geometrical Parameters of 1-Benzothiophene-2-carboxylic Acid (Monomer)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C1-S | 1.76 | |

| S-C8 | 1.75 | |

| C1-C2 | 1.38 | |

| C2-C3 | 1.43 | |

| C3-C4 | 1.40 | |

| C4-C5 | 1.38 | |

| C5-C6 | 1.40 | |

| C6-C7 | 1.39 | |

| C7-C8 | 1.40 | |

| C8-C1 | 1.39 | |

| C2-C9 | 1.48 | |

| C9-O1 | 1.22 | |

| C9-O2 | 1.35 | |

| O2-H | 0.97 | |

| C1-S-C8 | 91.9 | |

| S-C8-C7 | 126.1 | |

| O1-C9-O2 | 122.9 | |

| C2-C9-O1-O2 | 179.9 |

Data sourced from a computational study on 1-benzothiophene-2-carboxylic acid and may not represent the exact values for the 5-chloro derivative.[5]

Table 3: Calculated Geometrical Parameters of 1-Benzothiophene-2-carboxylic Acid (Dimer)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| O2-H...O1' | 1.67 | |

| C1-S | 1.76 | |

| S-C8 | 1.75 | |

| C2-C9 | 1.48 | |

| C9-O1 | 1.23 | |

| C9-O2 | 1.31 | |

| O2-H | 1.02 | |

| C1-S-C8 | 91.9 | |

| S-C8-C7 | 126.1 | |

| O1-C9-O2 | 123.9 | |

| O2-H...O1' | 177.0 |

Data sourced from a computational study on 1-benzothiophene-2-carboxylic acid and may not represent the exact values for the 5-chloro derivative.[5]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the reviewed literature, a plausible synthetic route can be inferred from established methods for the synthesis of benzothiophenes and related carboxylic acids. A common approach involves the cyclization of a substituted thiophenol derivative.

A potential synthetic workflow is outlined below:

Experimental Protocol Outline:

-

Michael Addition: 4-Chlorothiophenol would be reacted with an α-haloacrylic acid derivative, such as α-chloroacrylic acid, in the presence of a base. This reaction would proceed via a Michael addition to form the thioether intermediate.

-

Intramolecular Cyclization: The resulting intermediate would then undergo an intramolecular Friedel-Crafts-type cyclization. This step is typically promoted by a strong acid or a Lewis acid catalyst, leading to the formation of the benzothiophene ring system.

-

Purification: The final product, this compound, would be isolated and purified using standard techniques such as recrystallization or column chromatography.

It is important to note that optimization of reaction conditions, including solvent, temperature, and catalyst, would be necessary to achieve a high yield and purity of the final product.

Conclusion

This technical guide has summarized the currently available information on this compound. While the absence of experimental crystal structure data is a notable gap in the scientific literature, the provided physicochemical data and the theoretical structural analysis based on its parent compound offer valuable insights for researchers in the fields of medicinal chemistry and material science. The outlined synthetic pathway provides a logical starting point for the laboratory preparation of this compound. Further research, particularly the determination of its single-crystal X-ray structure, would be highly beneficial for a more complete understanding of its solid-state properties and intermolecular interactions.

References

- 1. CAS 13771-75-0: 5-CHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC AC… [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. 5-chloro-1-benzothiophene-2-carboxylic acid13771-75-0,Purity96%_Sunshine Chemlab, Inc. [molbase.com]

- 5. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-1-benzothiophene-2-carboxylic acid (CAS: 13771-75-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-benzothiophene-2-carboxylic acid, with the CAS number 13771-75-0, is a halogenated heterocyclic compound belonging to the benzothiophene class. While direct extensive research on this specific molecule is limited, its structural similarity to other biologically active benzothiophene derivatives suggests significant potential in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthesis route, and an exploration of its potential biological activities, drawing parallels with closely related and well-studied analogues. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₅ClO₂S and a molecular weight of 212.65 g/mol .[1][2] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13771-75-0 | [1][2] |

| Molecular Formula | C₉H₅ClO₂S | [1][2] |

| Molecular Weight | 212.65 g/mol | [1][2] |

| Appearance | Off-white solid | |

| Melting Point | 256-258 °C | |

| Storage Temperature | 2-8°C or -20°C for long-term storage | [1] |

Synthesis

A potential synthetic pathway is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.

References

Physical and chemical properties of 5-Chloro-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-benzothiophene-2-carboxylic acid, a halogenated derivative of the benzothiophene scaffold, is a compound of significant interest in medicinal chemistry and drug development. Its structural features, including the fused aromatic system and the reactive carboxylic acid group, make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data and synthesis methodologies.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 13771-75-0 | [1][2][3] |

| Molecular Formula | C₉H₅ClO₂S | [1][2][3] |

| Molecular Weight | 212.65 g/mol | [1][2][3] |

| Melting Point | 256.00 - 258.00 °C | [4] |

| Boiling Point | 408.6 °C at 760 mmHg | [1] |

| Density | 1.546 g/cm³ | [1] |

| Appearance | Off-white solid | [5] |

DOT Script for Molecular Structure

Caption: 2D structure of this compound.

Spectral Data

¹H and ¹³C NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following characteristic signals would be expected:

-

¹H NMR: Aromatic protons on the benzene and thiophene rings would appear as multiplets in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton would exhibit a broad singlet at a significantly downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 160-170 ppm). Aromatic carbons would resonate in the 120-140 ppm region.

For comparison, the reported NMR data for the isomeric 6-Chlorobenzo[b]thiophene-2-carboxylic acid is as follows:

-

¹H NMR (300 MHz, DMSO-d₆): δ 13.57 (bs, 1H), 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H).[5]

-

¹³C NMR (101 MHz, DMSO-d₆): δ 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60.[5]

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule. Key expected absorption bands for this compound include:

-

O-H stretch: A very broad band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.

-

C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹ for the carbonyl group.

-

C=C stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 212, corresponding to the molecular weight. The presence of a chlorine atom would be indicated by an [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the carboxyl group (•COOH, M-45).

Synthesis and Reactivity

Synthesis:

A general method for the synthesis of benzo[b]thiophene-2-carboxylic acids involves the hydrolysis of the corresponding ethyl ester. For this compound, a plausible synthetic route would start from ethyl 5-chlorobenzo[b]thiophene-2-carboxylate.

Experimental Protocol: General Hydrolysis of Ethyl Benzo[b]thiophene-2-carboxylates

-

To a solution of the ethyl benzo[b]thiophene-2-carboxylate derivative in ethanol, add a solution of sodium hydroxide (typically 2-3 equivalents in water).

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Dilute the residue with water and acidify with a mineral acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄).

-

Concentrate the organic phase under vacuum to yield the crude carboxylic acid, which can be further purified by recrystallization.[5]

DOT Script for General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Reactivity:

The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The benzothiophene ring system is aromatic and can participate in electrophilic substitution reactions, although the presence of the electron-withdrawing carboxylic acid and chloro groups will influence the regioselectivity and reactivity. The chlorine atom itself can be a site for nucleophilic aromatic substitution under certain conditions.

Biological Activity and Applications

Benzothiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological profile of this compound is not extensively documented in publicly available literature. However, its structural similarity to other biologically active benzothiophenes suggests its potential as a scaffold for the development of new therapeutic agents. Its primary utility lies as a key intermediate in the synthesis of more complex molecules for drug discovery and development programs.

Stability and Storage

This compound is a stable solid at room temperature. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, and protected from light.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This technical guide has summarized its key physical and chemical properties, providing a foundation for its use in research and development. Further investigation into its spectral characteristics, detailed synthetic protocols, and biological activities will undoubtedly expand its utility and contribute to the advancement of various scientific disciplines.

References

5-Chloro-1-benzothiophene-2-carboxylic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Chloro-1-benzothiophene-2-carboxylic acid (CAS No. 13771-75-0), a key intermediate in medicinal chemistry and materials science. This document outlines its physicochemical properties, predicted solubility in various solvents, and a framework for assessing its stability under different stress conditions as per international guidelines. Detailed experimental protocols are provided to enable researchers to conduct their own assessments.

Core Compound Properties

This compound is a halogenated heterocyclic compound with the following key identifiers:

| Property | Value |

| CAS Number | 13771-75-0[1][2][3] |

| Molecular Formula | C₉H₅ClO₂S[1][2][3] |

| Molecular Weight | 212.65 g/mol [1][2][3] |

| Canonical SMILES | C1=CC=C2C(=C1)SC(=C2C(=O)O)Cl |

Solubility Profile

Table 1: Predicted Aqueous Solubility of this compound

| Prediction Tool | LogS | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Solubility |

| SwissADME (ESOL) | -3.78 | 0.035 | 1.66 x 10⁻⁴ | Poorly soluble[4][5] |

| ChemAxon | -3.47 | 0.074 | 3.47 x 10⁻⁴ | Poorly soluble[6][7] |

The predicted LogS values indicate that this compound is poorly soluble in water. As a carboxylic acid, its solubility is expected to be pH-dependent, increasing in alkaline conditions due to the formation of the more soluble carboxylate salt.

Table 2: Predicted Solubility in Common Organic Solvents

While specific experimental values are not available, the general solubility of benzothiophene derivatives suggests solubility in many common organic solvents.[8] The following provides an estimation based on the properties of similar compounds.

| Solvent | Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Slightly Soluble to Soluble |

| Ethanol | Slightly Soluble |

| Acetone | Slightly Soluble |

Stability Profile

A United States Biological datasheet recommends storing this compound at -20°C to ensure maximum stability.[1][3] To fully characterize its stability, forced degradation studies under various stress conditions are essential. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Key Stability Considerations:

-

Hydrolytic Stability: As a carboxylic acid, it is generally stable against hydrolysis. However, forced studies at extreme pH and temperature are necessary to confirm this.

-

Oxidative Stability: The benzothiophene ring may be susceptible to oxidation.

-

Thermal Stability: Benzothiophene derivatives are generally thermally stable, but degradation can occur at elevated temperatures.

-

Photostability: Aromatic systems can be susceptible to photodegradation.

The following diagram illustrates a comprehensive workflow for assessing the solubility and stability of a new chemical entity like this compound.

Caption: Workflow for solubility and stability assessment.

Experimental Protocols

The following sections provide detailed methodologies for key experiments.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound.

-

Preparation:

-

Accurately weigh an excess amount of this compound into a glass vial.

-

Add a precise volume of the desired solvent (e.g., phosphate buffer pH 7.4, methanol, ethanol).

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand for the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the filtrate using a validated stability-indicating analytical method, such as UPLC or HPLC, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

-

Forced Degradation (Stress Testing) Protocol

This protocol is based on the ICH Q1A(R2) guideline and is designed to identify potential degradation pathways.[9][10][11][12]

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent.

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Treat the sample with 0.1 N NaOH at an elevated temperature (e.g., 60-80°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) and to heat with humidity (e.g., 80°C/75% RH).

-

-

Analysis:

-

Analyze the stressed samples at appropriate time points using a validated stability-indicating UPLC/HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

-

Photostability Testing Protocol

This protocol follows the ICH Q1B guideline to assess the light sensitivity of the compound.[13][14][15]

-

Sample Preparation:

-

Expose the solid compound and a solution of the compound to a light source that provides both visible and UV light.

-

Prepare a "dark control" sample, wrapped in aluminum foil to protect it from light, and store it under the same temperature and humidity conditions.

-

-

Light Exposure:

-

The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis:

-

After exposure, analyze the light-exposed and dark control samples using a validated stability-indicating UPLC/HPLC method.

-

Compare the results to determine the extent of photodegradation.

-

The following diagram illustrates the decision-making process in a forced degradation study.

Caption: Forced degradation study workflow.

Analytical Method for Quantification

A stability-indicating analytical method is essential for both solubility and stability studies. A reverse-phase ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) method is recommended.

Table 3: Recommended UPLC/HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[13][16] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm)[9] |

| Injection Volume | 1 - 5 µL |

This method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its potential degradation products.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While experimental data is limited, the provided predicted solubility values and detailed experimental protocols offer a robust framework for researchers to perform their own comprehensive assessments. The stability of the compound should be carefully evaluated using forced degradation studies to ensure the development of stable formulations and reliable analytical methods. The provided workflows and protocols are intended to guide researchers in generating the necessary data for drug development and other scientific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. usbio.net [usbio.net]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phytojournal.com [phytojournal.com]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. Novel Validated Stability-Indicating UPLC Method for the Estimation of Naproxen and its Impurities in Bulk Drugs and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form [mdpi.com]

- 13. Stability-indicating UPLC method for determining related substances and degradants in Rivaroxaban | Semantic Scholar [semanticscholar.org]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. echemi.com [echemi.com]

- 16. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

Analytical Characterization of 5-Chloro-1-benzothiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of 5-Chloro-1-benzothiophene-2-carboxylic acid (CAS No. 13771-75-0), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages data from closely related analogues and foundational analytical principles to provide a robust framework for its characterization.

Physicochemical Properties

This compound is a sulfur-containing heterocyclic compound with a carboxylic acid functional group. Its chemical structure and key physical properties are summarized below.[1][2]

| Property | Value | Reference |

| CAS Number | 13771-75-0 | [1][2] |

| Molecular Formula | C₉H₅ClO₂S | [1][2] |

| Molecular Weight | 212.65 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in non-polar organic solvents, soluble in polar organic solvents like DMSO and DMF (predicted) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, as well as the deshielding effect of the aromatic ring currents.

Predicted ¹H NMR Data (based on 6-Chloro-1-benzothiophene-2-carboxylic acid as an analogue):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 13.0 - 14.0 | broad singlet | - |

| H3 | 8.1 - 8.3 | singlet | - |

| H4, H6, H7 | 7.4 - 8.1 | multiplet |

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Acquisition of a standard proton spectrum.

-

Number of scans: 16-64 to achieve an adequate signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

Predicted ¹³C NMR Data (based on 6-Chloro-1-benzothiophene-2-carboxylic acid as an analogue):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 163 - 165 |

| Aromatic C-Cl | 131 - 133 |

| Other Aromatic Carbons | 122 - 143 |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Proton-decoupled carbon spectrum.

-

Number of scans: 1024 or more to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium to weak |

| C-O stretch | 1210-1320 | Medium |

| C-Cl stretch | 600-800 | Medium to strong |

Experimental Protocol:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometric Data:

| Ion | m/z (relative abundance) |

| [M]⁺ (Molecular Ion) | 212/214 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) |

| [M-OH]⁺ | 195/197 |

| [M-COOH]⁺ | 167/169 |

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrument: A mass spectrometer (e.g., GC-MS or LC-MS).

-

Parameters (for EI):

-

Ionization energy: 70 eV.

-

Mass range: 50-500 amu.

-

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is generally suitable for the analysis of aromatic carboxylic acids.

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or phosphoric acid), gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Experimental Protocol:

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

-

Method Development: Optimize the mobile phase gradient to achieve good separation of the main peak from any impurities.

-

Validation: Validate the method for parameters such as linearity, precision, accuracy, and specificity according to relevant guidelines.

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of experiments for the comprehensive characterization of this compound.

Caption: General workflow for the synthesis, purification, and analytical characterization.

Caption: Relationship between analytical techniques and the information they provide.

Conclusion

The analytical characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. While experimental data for this specific molecule is not widely published, a comprehensive analytical profile can be established by applying fundamental principles and leveraging data from closely related compounds. This guide provides a robust framework for researchers and drug development professionals to effectively characterize this important pharmaceutical intermediate. It is recommended that experimental data be acquired and compared with the predicted values presented herein to confirm the identity and purity of the material.

References

An In-depth Technical Guide to 5-Chloro-1-benzothiophene-2-carboxylic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-benzothiophene-2-carboxylic acid (CAS No. 13771-75-0) is a halogenated heterocyclic compound that has garnered interest within medicinal chemistry and drug discovery. As a derivative of the benzothiophene scaffold, a privileged structure in numerous biologically active molecules, this compound serves as a valuable building block for the synthesis of more complex therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and known biological context. The information is presented to support researchers and professionals in drug development in understanding the foundational chemistry and potential applications of this molecule.

Introduction and Physicochemical Properties

This compound belongs to the class of benzothiophenes, which are bicyclic aromatic compounds consisting of a benzene ring fused to a thiophene ring. The benzothiophene core is a key pharmacophore found in a variety of pharmaceuticals, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[1][2] The introduction of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position modifies the electronic and steric properties of the scaffold, providing specific vectors for chemical modification and interaction with biological targets.

Physicochemical Data

Quantitative data for this compound and its immediate precursor, 5-chlorobenzo[b]thiophene, are summarized below.

| Property | This compound | 5-Chlorobenzo[b]thiophene |

| CAS Number | 13771-75-0[3][4] | 20532-33-6[5] |

| Molecular Formula | C₉H₅ClO₂S[3][4] | C₈H₅ClS[5] |

| Molecular Weight | 212.65 g/mol [3][4] | 168.64 g/mol [5] |

| Appearance | Off-white solid | Off-white to colorless solid[6] |

| Purity | ≥95% to 97.0%[7][8] | 97%[9] |

| Solubility | Slightly soluble in water[9] | Slightly soluble in water[6] |

Historical Synthesis and Discovery

While a singular, seminal "discovery" paper for this compound is not readily apparent in early literature, its synthesis falls within the broader historical development of benzothiophene chemistry. The general synthetic strategies for benzothiophene-2-carboxylic acids have been well-established for decades, and the preparation of the 5-chloro derivative follows these classical methodologies.

The most logical and historically consistent approach to its first synthesis would involve a two-step process: the formation of the 5-chlorobenzo[b]thiophene core, followed by carboxylation at the 2-position.

Key Synthetic Pathways

Two primary historical pathways for the synthesis of substituted benzothiophene-2-carboxylic acids are relevant:

-

Cyclization followed by Carboxylation: This involves first constructing the chlorinated benzothiophene ring system and then introducing the carboxylic acid group.

-

Cyclization of a Precursor Already Containing the Carboxyl Moiety: This approach builds the ring system from a starting material that already possesses the acid or an ester precursor.

The first pathway is more common for establishing the core scaffold. A plausible historical synthesis, based on well-established chemical principles and methods applied to analogous compounds, is detailed below.

Experimental Protocols: Plausible Historical Synthesis

The following protocols are based on established methodologies for the synthesis of analogous substituted benzothiophene-2-carboxylic acids, such as the 6-chloro isomer.[10] They represent a logical and chemically sound pathway that would have been employed for the initial preparation of the title compound.

Step 1: Synthesis of 5-Chlorobenzo[b]thiophene

The synthesis of the 5-chlorobenzo[b]thiophene precursor is a critical first step. A common historical method involves the acid-catalyzed cyclization of a substituted thioether.

Protocol:

-

Reaction: (4-chlorophenyl)(2,2-diethoxyethyl)sulfane is added dropwise to boiling polyphosphoric acid (PPA) in chlorobenzene.[6]

-

Reagents: (4-chlorophenyl)(2,2-diethoxyethyl)sulfane, Polyphosphoric Acid, Chlorobenzene.

-

Procedure:

-

A solution of (4-chlorophenyl)(2,2-diethoxyethyl)sulfane (1.0 eq) in chlorobenzene is prepared.

-

A mixture of polyphosphoric acid in chlorobenzene is heated to boiling.

-

The sulfane solution is added dropwise to the boiling PPA mixture over a period of 5-10 minutes.

-

The reaction is refluxed for a specified time until cyclization is complete (monitored by TLC).

-

The reaction is quenched by pouring it into a saturated ammonium chloride solution.

-

The organic phase is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluting with hexane) to yield 5-chlorobenzo[b]thiophene.[6]

-

Step 2: Synthesis of this compound

With the precursor in hand, the carboxylic acid group is introduced at the 2-position. This is typically achieved via lithiation followed by quenching with carbon dioxide (carboxylation).

Protocol:

-

Reaction: 2-lithiation of 5-chlorobenzo[b]thiophene with an organolithium reagent, followed by reaction with solid carbon dioxide.

-

Reagents: 5-Chlorobenzo[b]thiophene, n-Butyllithium (n-BuLi) in hexanes, Dry Ether or Tetrahydrofuran (THF), Solid Carbon Dioxide (dry ice).

-

Procedure:

-

5-Chlorobenzo[b]thiophene (1.0 eq) is dissolved in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C).

-

A solution of n-butyllithium in hexanes (1.1 eq) is added dropwise while maintaining the low temperature. The reaction mixture is stirred for 1-2 hours to ensure complete lithiation.

-

The reaction mixture is then poured over an excess of crushed solid carbon dioxide.

-

The mixture is allowed to warm to room temperature, after which dilute hydrochloric acid is added to protonate the carboxylate salt.

-

The aqueous and organic layers are separated. The aqueous layer is extracted with ether or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

This two-step sequence represents a robust and historically relevant workflow for the preparation of the title compound.

Caption: Plausible historical synthesis workflow for the target compound.

Biological Context and Significance

While specific biological activities for this compound itself are not extensively documented in early literature, the broader class of benzothiophene carboxylic acid derivatives is of significant interest in drug discovery. They serve as key intermediates and structural motifs in compounds targeting a range of biological pathways.

A closely related analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) , has been shown to have therapeutic effects in preclinical models of ulcerative colitis. Its mechanism of action involves the suppression of the mammalian target of rapamycin complex 1 (mTORC1) activation, a key pathway in cell metabolism, growth, and inflammation.[11] BT2 was also found to modulate the intestinal flora, suggesting a multifactorial mechanism of action.[11] This activity highlights the potential for chlorinated benzothiophene-2-carboxylic acids to serve as scaffolds for developing modulators of critical signaling pathways.

Caption: Inhibitory action of a BT2 analog on the mTORC1 signaling pathway.

Conclusion

This compound is a synthetically accessible derivative of the medicinally important benzothiophene family. Its history is intertwined with the general development of synthetic methodologies for this class of heterocycles. While not a widely studied compound in its own right, its structural similarity to biologically active molecules, such as inhibitors of the mTORC1 pathway, underscores its potential as a valuable starting material and scaffold for modern drug discovery campaigns. The detailed synthetic protocols and compiled data in this guide provide a solid foundation for researchers looking to explore the chemistry and therapeutic potential of this and related compounds.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. oiccpress.com [oiccpress.com]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 7. CAS 13771-75-0: 5-CHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC AC… [cymitquimica.com]

- 8. 13771-75-0 | 5-chlorobenzo[b]thiophene-2-carboxylic acid - Aromsyn Co.,Ltd. [aromsyn.com]

- 9. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 10. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

A Proposed Theoretical and Computational Investigation of 5-Chloro-1-benzothiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical and computational study of 5-Chloro-1-benzothiophene-2-carboxylic acid. Due to the limited availability of specific theoretical research on this molecule, this document serves as a proposed framework for its in-depth analysis, drawing upon established computational methodologies successfully applied to analogous compounds such as 1-benzothiophene-2-carboxylic acid.[1][2] The proposed research aims to elucidate the structural, electronic, and spectroscopic properties of this compound, providing valuable data for its potential applications in medicinal chemistry and materials science.

Molecular Structure and Optimization

The initial phase of the theoretical investigation will focus on determining the optimized molecular geometry of this compound. Density Functional Theory (DFT) calculations are recommended for this purpose, as they provide a good balance between computational cost and accuracy for systems of this size.

Experimental Protocols: Geometric Optimization

-

Computational Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that has shown good results for similar organic molecules.[1][2]

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, which is well-suited for describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.[1][2]

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Procedure: The initial structure of this compound will be built using a molecular editor. A full geometry optimization will be performed in the gas phase without any symmetry constraints. The convergence criteria for the optimization will be set to the default values of the software. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum.

Data Presentation: Optimized Geometrical Parameters (Predicted)

The following tables present the expected format for the optimized geometrical parameters of this compound, which would be populated with the results from the DFT calculations.

Table 1: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) |

| C1-C2 | Value |

| C2-S1 | Value |

| S1-C8 | Value |

| C8-C9 | Value |

| C9-C4 | Value |

| C4-C5 | Value |

| C5-Cl1 | Value |

| C5-C6 | Value |

| C6-C7 | Value |

| C7-C8 | Value |

| C2-C10 | Value |

| C10-O1 | Value |

| C10-O2 | Value |

| O2-H1 | Value |

Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)

| Atoms | Predicted Bond Angle (°) | Atoms | Predicted Dihedral Angle (°) |

| C1-C2-S1 | Value | S1-C2-C1-C9 | Value |

| C2-S1-C8 | Value | C2-S1-C8-C7 | Value |

| S1-C8-C9 | Value | C4-C5-C6-C7 | Value |

| C8-C9-C4 | Value | Cl1-C5-C6-C7 | Value |

| C9-C4-C5 | Value | C2-C10-O2-H1 | Value |

| C4-C5-Cl1 | Value | O1-C10-O2-H1 | Value |

| C2-C10-O1 | Value | ||

| C2-C10-O2 | Value | ||

| O1-C10-O2 | Value | ||

| C10-O2-H1 | Value |

Vibrational and Spectroscopic Analysis

To aid in the experimental characterization of this compound, a theoretical vibrational analysis will be performed. This will provide predicted frequencies and assignments for the fundamental vibrational modes, which can be compared with experimental FT-IR and Raman spectra. Additionally, the electronic absorption spectrum will be simulated to understand its electronic transitions.

Experimental Protocols: Spectroscopic Analysis

-

Vibrational Frequencies:

-

Method: DFT/B3LYP/6-311++G(d,p), following the geometry optimization.

-

Procedure: Harmonic vibrational frequencies will be calculated at the same level of theory as the optimization. The calculated frequencies are often systematically higher than experimental values, so a scaling factor (typically around 0.967 for B3LYP/6-311++G(d,p)) will be applied. The vibrational modes will be visualized to aid in their assignment.

-

-

UV-Vis Spectroscopy:

-

Method: Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level.

-

Procedure: The electronic excitation energies and oscillator strengths will be calculated to simulate the UV-Vis absorption spectrum. The calculations will be performed in the gas phase and in a solvent (e.g., ethanol) using a continuum solvation model like the Polarizable Continuum Model (PCM) to account for solvent effects.

-

Data Presentation: Predicted Spectroscopic Data

Table 3: Predicted Vibrational Frequencies and Assignments

| Predicted Scaled Frequency (cm⁻¹) | Predicted Unscaled Frequency (cm⁻¹) | Intensity (km/mol) | Assignment (Vibrational Mode) |

| Value | Value | Value | ν(O-H) stretch |

| Value | Value | Value | ν(C=O) stretch |

| Value | Value | Value | Aromatic ν(C-H) stretch |

| Value | Value | Value | Aromatic ν(C=C) stretch |

| Value | Value | Value | δ(O-H) in-plane bend |

| Value | Value | Value | ν(C-Cl) stretch |

| Value | Value | Value | γ(C-H) out-of-plane bend |

Table 4: Predicted Electronic Transitions (UV-Vis)

| Solvent | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| Gas | Value | Value | HOMO -> LUMO |

| Gas | Value | Value | HOMO-1 -> LUMO |

| Ethanol | Value | Value | HOMO -> LUMO |

| Ethanol | Value | Value | HOMO-1 -> LUMO |

Electronic Properties and Reactivity

Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential applications. The frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) will be analyzed.

Experimental Protocols: Electronic Property Analysis

-

Frontier Molecular Orbitals (FMOs):

-

Method: DFT/B3LYP/6-311++G(d,p).

-

Procedure: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The energy gap (ΔE = E_LUMO - E_HOMO) will be determined to assess the molecule's kinetic stability and chemical reactivity. The spatial distribution of the HOMO and LUMO will be visualized to identify the electron-donating and electron-accepting regions, respectively.

-

-

Molecular Electrostatic Potential (MEP):

-

Method: DFT/B3LYP/6-311++G(d,p).

-

Procedure: The MEP will be calculated and mapped onto the electron density surface. This will provide a visual representation of the charge distribution and allow for the identification of electrophilic and nucleophilic sites.

-

Data Presentation: Predicted Electronic Properties

Table 5: Predicted Electronic Properties

| Parameter | Predicted Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

Molecular Docking and Biological Activity Prediction

Given that many benzothiophene derivatives exhibit biological activity, a molecular docking study is proposed to explore the potential interactions of this compound with relevant biological targets. For instance, based on related research, cyclooxygenase (COX) enzymes could be potential targets for anti-inflammatory activity.

Experimental Protocols: Molecular Docking

-

Target Selection: Based on the activities of similar compounds, a relevant protein target will be selected from the Protein Data Bank (PDB). For example, COX-2 (PDB ID: 5KIR) could be a target.

-

Ligand and Receptor Preparation: The optimized 3D structure of this compound will be used as the ligand. The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Software: AutoDock Vina or similar software will be used to perform the molecular docking simulations.

-

Procedure: The ligand will be docked into the active site of the receptor. The docking results will be analyzed to identify the most favorable binding poses, binding affinities (in kcal/mol), and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Visualizations

To better illustrate the proposed theoretical workflow and the relationships between the calculated properties, the following diagrams are provided.

Caption: Workflow for the proposed theoretical study.

References

- 1. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. This guide focuses on 5-Chloro-1-benzothiophene-2-carboxylic acid and its related analogs, which have emerged as a promising class of compounds with a wide range of therapeutic applications, including anticancer and antimicrobial activities. The incorporation of a chlorine atom at the 5-position of the benzothiophene ring, coupled with a carboxylic acid at the 2-position, provides a unique electronic and structural framework for molecular interactions with various biological targets. This document aims to provide a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of this compound class, serving as a valuable resource for researchers in the field of drug discovery and development.

Synthesis of Substituted Benzothiophene-2-Carboxylic Acids

The synthesis of chloro-substituted benzothiophene-2-carboxylic acids can be achieved through multi-step reaction sequences. A representative protocol for a closely related analog, 6-Chlorobenzo[b]thiophene-2-carboxylic acid, is detailed below. This synthesis involves the initial formation of the benzothiophene ring system followed by hydrolysis of an ester to yield the final carboxylic acid.

General Synthetic Workflow

The overall synthetic strategy typically involves the construction of the benzothiophene core, followed by functional group manipulations to introduce the desired substituents and the carboxylic acid moiety.

Synthetic approach for benzothiophene-2-carboxylic acids.

Quantitative Biological Data

The biological activity of benzothiophene-2-carboxylic acid analogs has been evaluated against various targets, demonstrating their potential as therapeutic agents. The following tables summarize the quantitative data for representative compounds.

Antimicrobial Activity

A series of 6-chlorobenzo[b]thiophene-2-carbohydrazide analogs have been synthesized and evaluated for their antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key parameter to quantify the potency of these compounds.[1]

| Compound ID | Structure | MIC (µg/mL) vs. S. aureus (ATCC 25923) | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. S. aureus (Daptomycin-resistant) |

| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 4 | 4 | 4 |

Anticancer Activity (Kinase Inhibition)

Substituted 5-hydroxybenzothiophene-2-carboxamides have been investigated as multi-kinase inhibitors, which are crucial targets in cancer therapy. The half-maximal inhibitory concentration (IC50) values against a panel of kinases highlight the structure-activity relationships of these analogs.

| Compound ID | R Group on Amide Nitrogen | Clk1 IC50 (nM) | Dyrk1A IC50 (nM) | Dyrk1B IC50 (nM) | Haspin IC50 (nM) |

| 1 | H | 769 | 700 | >10000 | >10000 |

| 2 | 2-Chlorobenzyl | 769 | 700 | >10000 | >10000 |

| 3 | 3-Chlorobenzyl | 257 | 751 | 530 | >10000 |

| 12 | 3,5-Dichlorobenzyl | 744 | >10000 | >10000 | >10000 |

| 17 | 3,5-Difluorobenzyl | 168 | 495 | 242 | >10000 |

Anticancer Activity (Cell-based Assay)

The growth inhibitory (GI50) concentrations of 5-hydroxybenzothiophene-2-carboxamide analogs have been determined in various cancer cell lines, demonstrating their potential as anticancer agents.

| Compound ID | R Group on Amide Nitrogen | T24 (Bladder Cancer) GI50 (µM) |

| 1b | N-Methyl-N-(3-fluorobenzyl) | 0.85 |

| 10b | N-Methyl-N-(3,5-difluorobenzyl) | 0.43 |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following sections provide methodologies for the synthesis of a key analog and for representative biological assays.

Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic Acid[1]

General Procedure:

-

To a solution of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (14.1 mmol, 1 eq.) in ethanol (15 mL), a solution of 3N sodium hydroxide (28.2 mmol, 2 eq.) is added.[1]

-

The solution is stirred at room temperature overnight.[1]

-

The reaction mixture is then concentrated under vacuum.[1]

-

The residue is diluted with water (75 mL) and acidified with 1N hydrochloric acid.[1]

-

The aqueous layer is extracted with ethyl acetate.[1]

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum to yield the product.[1]

Workflow for the hydrolysis of the ethyl ester.

Antimicrobial Susceptibility Testing (MIC Determination)[1]

Broth Microdilution Method:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus) to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Kinase Inhibition Assay

General Protocol:

-

Kinase reactions are typically performed in a buffer solution containing ATP and a suitable substrate.

-

Test compounds are serially diluted and added to the reaction mixture.

-

The reaction is initiated by the addition of the kinase enzyme.

-

After incubation for a specific time at a controlled temperature, the reaction is stopped.

-

The amount of product formed (or substrate consumed) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the compound concentration.

Signaling Pathways

Benzothiophene derivatives have been shown to exert their anticancer effects by inhibiting various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.

Kinase Inhibition in Cancer

Many cancers are driven by aberrant kinase activity. Inhibitors of kinases such as Clk1, Dyrk1A, and Dyrk1B can interfere with critical cellular processes like pre-mRNA splicing and cell cycle regulation, leading to apoptosis of cancer cells.

Inhibition of cancer-related kinases.

Conclusion

This compound and its analogs represent a versatile and promising scaffold in drug discovery. The data presented in this guide highlight their potential as both antimicrobial and anticancer agents. The structure-activity relationships derived from the available data provide a rational basis for the design of new, more potent, and selective compounds. The detailed experimental protocols offer a practical resource for researchers aiming to synthesize and evaluate new derivatives in this chemical class. Further exploration of this scaffold is warranted to fully elucidate its therapeutic potential and to develop novel drug candidates for a range of diseases.

References

Methodological & Application

Synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of an ethyl ester intermediate, followed by its hydrolysis to yield the target carboxylic acid. The protocols provided are based on established methodologies for analogous compounds and are adapted for the specific synthesis of the 5-chloro derivative.

Application Notes

This compound and its derivatives are significant scaffolds in the development of novel therapeutic agents. The benzothiophene core is a key structural motif in a variety of biologically active molecules. The presence of the carboxylic acid functional group at the 2-position and a chlorine atom at the 5-position allows for diverse chemical modifications, making it a versatile building block for combinatorial chemistry and lead optimization in drug discovery programs.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the synthesis of Ethyl 5-chloro-1-benzothiophene-2-carboxylate, followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following protocols are adapted from the synthesis of the analogous 6-chloro isomer and are proposed for the synthesis of this compound.

Step 1: Synthesis of Ethyl 5-chloro-1-benzothiophene-2-carboxylate

This procedure outlines the synthesis of the ethyl ester intermediate via a cyclization reaction. A plausible starting material for this reaction is 2-fluoro-5-chlorobenzaldehyde or 2-bromo-5-chlorobenzaldehyde.

Caption: Workflow for the synthesis of the ethyl ester intermediate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Proposed Amount (mmol) |

| 2-Fluoro-5-chlorobenzaldehyde | 158.55 | 5.20 |

| Ethyl thioglycolate | 120.17 | 6.20 |

| Potassium carbonate (K₂CO₃) | 138.21 | 5.70 |

| Anhydrous Dimethylformamide (DMF) | - | 10 mL |

| Diethyl ether (Et₂O) | - | As needed |

| Sodium sulfate (Na₂SO₄) | - | As needed |

| Methanol (MeOH) | - | As needed |

Procedure:

-

Under a dry and inert atmosphere (e.g., nitrogen), combine 2-fluoro-5-chlorobenzaldehyde (5.20 mmol, 1 eq.), ethyl thioglycolate (6.20 mmol, 1.2 eq.), and potassium carbonate (5.70 mmol, 1.1 eq.) in anhydrous DMF (10 mL).

-

Stir the reaction mixture at 60 °C for 2 hours.

-

After cooling to room temperature, dilute the mixture with water (20 mL).

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Recrystallize the resulting residue from methanol to yield the purified product, Ethyl 5-chloro-1-benzothiophene-2-carboxylate.

Step 2: Hydrolysis of Ethyl 5-chloro-1-benzothiophene-2-carboxylate

This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid product.

Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount |

| Ethyl 5-chloro-1-benzothiophene-2-carboxylate | 240.70 | 14.1 mmol (1 eq.) |

| Ethanol (EtOH) | - | 15 mL |

| 3N Sodium Hydroxide (NaOH) | - | 28.2 mmol (2 eq.) |

| 1N Hydrochloric Acid (HCl) | - | As needed |

| Ethyl Acetate (EtOAc) | - | As needed |

| Sodium Sulfate (Na₂SO₄) | - | As needed |

| Water (H₂O) | - | 75 mL |

Procedure:

-

Dissolve Ethyl 5-chloro-1-benzothiophene-2-carboxylate (14.1 mmol, 1 eq.) in ethanol (15 mL).

-

To this solution, add a 3N solution of sodium hydroxide (28.2 mmol, 2 eq.).

-

Stir the resulting solution at room temperature overnight.

-

Remove the ethanol under reduced pressure.

-

Dilute the residue with water (75 mL).

-

Acidify the aqueous solution with 1N hydrochloric acid until a precipitate forms.

-

Extract the precipitate with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the solution under vacuum to yield this compound.

Quantitative Data

The following table summarizes the expected and reported yields for the synthesis of the analogous 6-chlorobenzothiophene derivatives, which can serve as a benchmark for the synthesis of the 5-chloro isomer.

| Step | Product | Reported Yield for 6-Chloro Isomer (%) |

| 1 | Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | 96% |

| 2 | 6-Chlorobenzo[b]thiophene-2-carboxylic acid | 87% |

Data adapted from "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus"[1].

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-